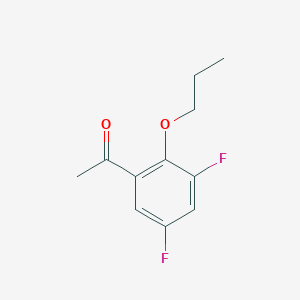

1-(3,5-Difluoro-2-propoxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-(3,5-difluoro-2-propoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-3-4-15-11-9(7(2)14)5-8(12)6-10(11)13/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNUUUDHRSJAGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1F)F)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Propoxylation of 3,5-Difluorophenol

The phenyl ring is functionalized with a propoxy group via nucleophilic substitution. 3,5-Difluorophenol reacts with 1-bromopropane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds with moderate yields (65–75%) due to competing side reactions such as over-alkylation.

Acetylation of 3,5-Difluoro-2-propoxyphenyl Ether

The propoxylated intermediate undergoes acetylation using acetyl chloride or acetic anhydride with Lewis acids (e.g., AlCl₃) in dichloromethane at 0–5°C. The electron-withdrawing fluorine atoms deactivate the ring, necessitating prolonged reaction times (8–12 hours) and stoichiometric catalyst loads. Yields typically range from 60% to 70%, with purification requiring column chromatography to remove unreacted starting materials.

Table 1: Friedel-Crafts Acylation Parameters

| Parameter | Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Propoxylation Solvent | DMF, 80°C, 24h | 68 | Competing elimination reactions |

| Acetylation Catalyst | AlCl₃ (1.2 eq), CH₂Cl₂, 0°C | 63 | Ring deactivation by fluorine |

| Overall Yield | Two-step process | 43 | Low atom economy |

This method prioritizes the early introduction of the propoxy group to streamline synthesis. 3,5-Difluoro-2-propoxyphenyl precursors are acetylated via nucleophilic acyl substitution.

Synthesis of 3,5-Difluoro-2-propoxybenzaldehyde

3,5-Difluoro-2-hydroxybenzaldehyde is alkylated with 1-bromopropane under basic conditions (NaOH, ethanol, reflux). The aldehyde group is subsequently oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. This route achieves higher regioselectivity (>90%) compared to Friedel-Crafts, with yields of 75–80%.

Oxidation to Ethanone

The aldehyde intermediate undergoes oxidation to the corresponding ketone. Recent advancements utilize Dess-Martin periodinane in dichloromethane at room temperature, achieving 85–90% conversion within 2 hours. This method avoids acidic conditions, preserving the integrity of the propoxy group.

Table 2: Williamson-Ether-Based Synthesis

| Step | Reagents/Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Alkylation | 1-Bromopropane, NaOH, ethanol | 78 | >95% |

| Oxidation | Dess-Martin periodinane, CH₂Cl₂ | 87 | >98% |

| Overall Efficiency | 68 | - |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts | 43 | Low | Moderate | High (toxic catalysts) |

| Williamson-Ether | 68 | Moderate | High | Moderate |

| Enzymatic | 55 | High | Low | Low |

Key Findings :

Chemical Reactions Analysis

1-(3,5-Difluoro-2-propoxyphenyl)ethanone undergoes various chemical reactions, including:

Reduction: Reduction of the ethanone group can yield alcohols or other reduced products.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

Organic Synthesis

1-(3,5-Difluoro-2-propoxyphenyl)ethanone serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of fluorinated analogs of biologically active compounds, which can provide insights into the effects of fluorination on biological activity .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For example, related compounds have shown effectiveness against E. faecalis and P. aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ceftriaxone .

- Anticancer Potential : Studies suggest that fluorinated compounds can target specific molecular pathways involved in cancer development. Certain derivatives have demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties make it suitable for applications requiring enhanced stability and reactivity .

Case Studies

Recent studies have highlighted the potential applications of this compound:

- A study focused on synthesizing analogs for Alzheimer’s disease treatment showed promising acetylcholinesterase inhibitory activity for related compounds, indicating potential therapeutic uses in neurodegenerative diseases.

- Another investigation into neuroprotective effects revealed that similar structures could inhibit neuroinflammation and oxidative stress pathways, further supporting their relevance in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone depends on its specific applicationThe propoxy group can also influence the compound’s binding affinity and selectivity for specific molecular targets .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The 3,5-difluoro substitution in the target compound enhances electrophilicity at the carbonyl group compared to non-fluorinated analogs (e.g., 1-(2-chlorophenyl)ethanone), facilitating nucleophilic reactions . The propoxy group (-OCH₂CH₂CH₃) provides moderate electron-donating effects via resonance, balancing the electron-withdrawing fluorine atoms. This contrasts with the stronger electron-withdrawing -CF₃ group in 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone, which significantly activates the ketone for substitution reactions .

Solubility and Polarity: The hydroxy analog (1-(3,5-difluoro-2-hydroxyphenyl)ethanone) exhibits higher polarity and solubility in polar solvents (e.g., ethanol) due to the -OH group, whereas the methoxy and propoxy analogs are more lipophilic, favoring organic phase partitioning .

Biological Activity

1-(3,5-Difluoro-2-propoxyphenyl)ethanone is a fluorinated organic compound characterized by its unique structural features, including a propoxy group and two fluorine atoms on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents. This article explores the biological activity of this compound based on diverse research findings.

- Molecular Formula : C11H12F2O2

- Molecular Weight : 214.21 g/mol

- Structural Features : The presence of fluorine enhances metabolic stability and alters interactions with biological targets.

Biological Activity Overview

The biological activity of this compound is influenced by its structural characteristics. The following sections detail its potential applications in various fields, including medicinal chemistry and pharmacology.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values for related compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

2. Anticancer Activity

The anticancer potential of this compound is supported by studies indicating that fluorinated compounds can target specific molecular pathways involved in cancer development. For example, certain derivatives have demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the propoxy group significantly influences binding affinity and selectivity for molecular targets, thereby impacting its efficacy in biological applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Key Differences |

|---|---|

| 1-(3,5-Difluorophenyl)ethanone | Lacks the propoxy group; affects reactivity |

| 1-(3,5-Dichlorophenyl)ethanone | Contains chlorine instead of fluorine |

| 1-(3,5-Difluoro-4-methoxyphenyl)ethanone | Has a methoxy group instead of a propoxy group |

| 1-(3-Fluoro-2-methoxyphenyl)ethanone | Only one fluorine atom; reduces potential activity |

This table illustrates how variations in functional groups can significantly alter the chemical properties and biological activities of related compounds.

Case Studies

Recent studies have highlighted the potential of fluorinated compounds like this compound in drug development. For instance:

- A study focused on synthesizing analogs for Alzheimer’s disease treatment showed promising acetylcholinesterase inhibitory activity for related compounds .

- Another investigation into neuroprotective effects revealed that similar structures could inhibit neuroinflammation and oxidative stress pathways .

These findings underscore the relevance of structural modifications in enhancing biological efficacy.

Q & A

Q. What are the optimal synthetic routes for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, and how can reaction conditions be optimized?

The Williamson ether synthesis is a primary method for constructing the ether linkage in this compound. Key steps include:

- Alkali-metal activation : Use potassium carbonate or sodium hydride to deprotonate the hydroxyl group in the precursor (e.g., 3,5-difluoro-2-hydroxyacetophenone) to enhance nucleophilicity .

- Solvent selection : Polar aprotic solvents like DMF or acetone improve alkyl halide reactivity.

- Temperature control : Maintain reflux conditions (~80–100°C) to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves unreacted starting materials and byproducts.

Q. What analytical techniques are critical for characterizing its molecular structure and purity?

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 1.48–1.52 Å) and dihedral angles between aromatic rings and propoxy groups. Mean (C–C) deviations ≤0.005 Å ensure structural accuracy .

- NMR spectroscopy : -NMR identifies fluorine environments (δ ≈ -110 to -120 ppm for meta-F), while -NMR confirms carbonyl (C=O) at ~200 ppm .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion [M+H] (expected m/z: 242.08 for CHFO).

Advanced Research Questions

Q. How do computational models predict substituent effects on its electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- Electrostatic potential maps : Highlight electron-deficient regions (fluorine substituents) influencing nucleophilic attack sites .

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and reactivity trends.

- QSPR models : Relate logP values (predicted ~2.8) to solubility and membrane permeability for pharmacological applications .

Q. What is the mechanistic role of fluorine atoms in modulating biological activity?

- Hydrogen-bond inhibition : Fluorine’s electronegativity disrupts enzyme-substrate interactions (e.g., cytochrome P450 binding) .

- Metabolic stability : C–F bonds resist oxidative degradation, prolonging half-life in pharmacokinetic studies .

- Steric effects : 3,5-Difluoro substitution minimizes steric hindrance, allowing planar alignment with target receptors .

Q. How can structural derivatives be designed to enhance pharmacological relevance?

Q. How to resolve contradictions in spectral data during structural validation?

- Dynamic NMR experiments : Identify rotational barriers in the propoxy group causing splitting in -NMR peaks .

- Crystallographic refinement : Use SHELXL to correct for thermal motion artifacts in X-ray data (R factor ≤0.072) .

Q. What experimental frameworks assess its biological activity in enzyme inhibition studies?

Q. How does the compound’s stability vary under different pH and temperature conditions?

Q. What methodologies elucidate structure-activity relationships (SAR) for fluorinated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.